7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Medicinal Chemistry Synthetic Chemistry Building Blocks

Sourcing pyrido[3,4-d]pyrimidine scaffolds with orthogonal reactive handles for SAR exploration is a common bottleneck. 7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1781077-93-7) addresses this with three distinct diversification points. • 2-Cl: Selective SNAr handle for amine library synthesis. • 4-OMe: Demethylatable; modulates LogP vs. 4-H analog (Δ +0.33). • 7-Bn: Mimics CNS pharmacophores (e.g., mGluR5). Supplied at 98% purity. Bulk and custom synthesis available.

Molecular Formula C15H16ClN3O
Molecular Weight 289.76 g/mol
Cat. No. B13705339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Molecular FormulaC15H16ClN3O
Molecular Weight289.76 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1CCN(C2)CC3=CC=CC=C3)Cl
InChIInChI=1S/C15H16ClN3O/c1-20-14-12-7-8-19(9-11-5-3-2-4-6-11)10-13(12)17-15(16)18-14/h2-6H,7-10H2,1H3
InChIKeyOSHKCQJIAXGGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1781077-93-7) is a highly substituted, fused heterocyclic compound belonging to the pyrido[3,4-d]pyrimidine class . With a molecular formula of C15H16ClN3O and a molecular weight of 289.76 g/mol, its core scaffold is a privileged structure in medicinal chemistry, associated with a broad range of kinase inhibitory and receptor modulatory activities [REFS-1, REFS-2]. The compound is characterized by a unique combination of three reactive handles: a chlorine atom at the 2-position, a methoxy group at the 4-position, and a benzyl group on the saturated piperidine nitrogen, making it a versatile intermediate for the synthesis of diverse compound libraries .

Scaffold Pyrido[3,4-d]pyrimidine core for kinase-targeted library design
Handles 2-Cl and 4-OMe enable sequential chemoselective derivatization
Latent amine 7-Benzyl-protected piperidine ready for deprotection and further elaboration

Differentiation from Generic Analogs


The 4-methoxy substituent is a critical determinant of the compound's chemical reactivity and physicochemical profile, creating a sharp differentiation from its closest commercially available analogs. Unlike the 4-unsubstituted analog (CAS: 1785556-87-7) , the electron-donating methoxy group directly impacts the electron density of the pyrimidine ring, influencing the rate and regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) at the 2-chloro position. This structural variation also leads to a measurable increase in molecular weight (289.76 vs. 259.73 g/mol) and alters the compound's lipophilicity, as reflected by a higher predicted LogP (1.97 vs. 1.64) [REFS-1, REFS-2]. These quantifiable differences in structure and predicted properties mean that this specific compound is not interchangeable with its 4-H analog for applications requiring precise building block reactivity or structure-activity relationship (SAR) exploration.

4-Unsubstituted analog Lacks the electron-donating 4-OMe group; may alter SNAr reactivity and lipophilicity, shifting SAR outcomes
2,4-Dichloro analog Two competing leaving groups reduce chemoselectivity, potentially complicating mono-substitution and library purity
N-Deprotected or N-alkyl variants Benzyl group provides orthogonal protection; unprotected piperidine may lead to unwanted side reactions

Quantitative Sourcing Differentiation Guide


Molecular Identity vs. 4-Des-Methoxy Analog

The target compound is differentiated from its closest analog, 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, by the presence of a methoxy group at the 4-position. This is reflected in a quantifiable increase in molecular weight of 30.03 g/mol and an additional oxygen atom in the molecular formula [REFS-1, REFS-2].

Molecular Identity
Head-to-head
Δ MW = +30.03 g/mol; Δ Formula = CH₂O
Confirms correct building block for SAR where 4-OMe is essential
Calculated exact mass
Medicinal Chemistry Synthetic Chemistry Building Blocks

Predicted Lipophilicity Advantage

The 4-methoxy group of the target compound is predicted to increase lipophilicity compared to the 4-unsubstituted analog, while avoiding the excessive lipophilicity of the 2,4-dichloro analog. Predicted LogP values place the target compound in a more desirable lipophilicity range for drug-likeness (LogP 1-3) [REFS-1, REFS-2, REFS-3].

Predicted Lipophilicity
Class-level
Predicted LogP ~1.97 vs. ~1.64 (4-H analog)
Supports drug-likeness property review for oral/CNS programs
Predicted values; trend aligned with structure-property relationships
Drug Discovery ADME Prediction Library Design

Reactive Handle Superiority for Divergent Synthesis

The target compound possesses a unique orthogonal protection and reactivity profile. The 2-chloro group is a classic leaving group for SNAr reactions, while the 4-methoxy group is a masked hydroxyl group. This contrasts with the 2,4-dichloro analog, which has two competing reactive sites, potentially leading to lower selectivity and complex product mixtures in mono-substitution reactions [REFS-1, REFS-2].

Synthetic Versatility
Class-level
Single 2-Cl leaving group vs. two competing Cl in dichloro analog
Enables chemoselective sequential diversification with higher predicted step purity
SNAr or cross-coupling conditions
Parallel Synthesis Medicinal Chemistry Scaffold Derivatization

Commercial Purity Benchmark

Multiple suppliers list the compound with a standard purity of 98%, which provides a specific procurement benchmark. This is a common, yet verifiable, specification for this novel building block, enabling immediate use in research without the need for repurification in many cases [REFS-1, REFS-2].

Purity Specification
Specification review
Stated 98% purity
Supports direct use in stoichiometric calculations and reduces repurification need
Supplier-specified; verify by COA
Quality Control Assay Development Chemical Sourcing

Key Research Application Scenarios


Focused Kinase Inhibitor Library Synthesis

The compound's unique combination of a single reactive 2-chloro group and a 4-methoxy group, as defined in the evidence, makes it an ideal core scaffold for generating focused libraries targeting the ATP-binding pocket of kinases such as HPK1 or Axl. The 4-methoxy group can be selectively demethylated to a hydroxyl for further derivatization, while the 2-chloro group can be displaced with various amines in the first step [REFS-1, REFS-2]. This is supported by the scaffold's validated use in HPK1 inhibitor patents [2].

CNS Drug Lead Optimization

Based on its predicted lipophilicity (LogP ~1.97), which is more favorable than its 2,4-dichloro analog, this compound is a suitable starting point for CNS drug discovery programs where both target potency and blood-brain barrier penetration are critical. The 7-benzyl group also mimics a common pharmacophoric feature for CNS targets like mGluR5 .

Metabolic Stability SAR Studies

The 4-methoxy group provides a direct comparative advantage over the 4-H analog for SAR studies. Researchers can use this compound to probe the effect of a hydrogen-bond acceptor at the 4-position on metabolic stability, without the added complexity of having a second reactive chlorine handle that could interfere with assays or lead to off-target effects [REFS-1, REFS-2].

High-Purity Intermediate Procurement

The compound's established availability at 98% purity from multiple commercial sources allows for its direct use in sensitive applications, such as biophysical assays (e.g., SPR, ITC) or as a certified reference material in analytical method development, where the presence of even small amounts of impurities can invalidate results.

Application
Selection Property
Validation Focus
Focused kinase inhibitor library synthesis
Chemoselective derivatization handles
HPK1/Axl ATP-binding pocket scaffold review
CNS drug lead optimization
Lipophilicity in drug-likeness range
Blood-brain barrier penetration model review
Metabolic stability SAR studies
4-Methoxy H-bond acceptor probe
Metabolic stability endpoint interpretation
High-purity intermediate procurement
Stated high purity specification
Assay interference review for SPR/ITC
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